3-ステアロイル-sn-グリセロール

概要

説明

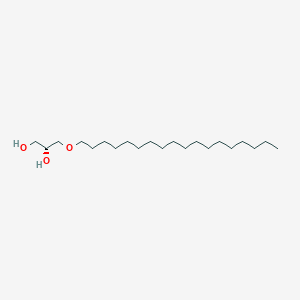

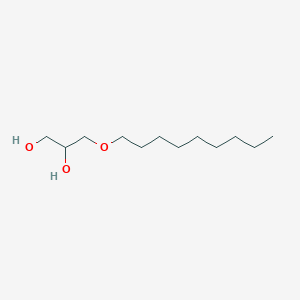

ステアリン酸のグリセロールエステルであり、白色、無臭、甘味のあるフレーク状粉末で、吸湿性があります . モノステアリン酸グリセリルは、乳化、増粘、安定化特性があるため、食品、医薬品、化粧品業界で広く使用されています .

製造方法

合成経路と反応条件

モノステアリン酸グリセリルは、グリセロールとステアリン酸のエステル化によって合成できます。この反応は、通常、酸性または塩基性の触媒によって触媒されます。 一般的な酸性触媒には、硫酸や有機スルホン酸があり、塩基性触媒には、金属水酸化物や無機炭酸塩があります . 反応条件は通常、反応物を140°Cから180°Cの温度に加熱することを含みます .

工業的製造方法

モノステアリン酸グリセリルの工業的製造は、通常、植物性または動物性脂肪のトリグリセリドをグリセロールでグリセロール分解することによって行われます . このプロセスは、高純度と高収率を確保するために、制御された条件下で行われます。 別の方法には、天然の脂肪や油をグリセロールでエステル交換する方法があります . 工業プロセスは、効率的、費用対効果が高く、スケーラブルであるように設計されています .

科学的研究の応用

Glyceryl monostearate has a wide range of applications in scientific research:

Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.

Industry: Widely used in the food industry as an emulsifier, thickener, and anti-caking agent.

作用機序

モノステアリン酸グリセリルは、主に油相と水相間の表面張力を低下させることによって乳化剤として作用し、乳化液を安定化します . これは、親水性(グリセロール)と疎水性(ステアリン酸)の両方の成分を含む両親媒性構造によって達成されます . 生物系では、モノステアリン酸グリセリルは細胞膜と相互作用し、薬物の透過性と吸収を向上させることができます .

類似化合物の比較

類似化合物

ジステアリン酸グリセリル: ステアリン酸の別のグリセロールエステルですが、ステアリン酸分子が2つ含まれています。

トリステアリン酸グリセリル: ステアリン酸分子が3つ含まれています。

モノラウリン酸グリセリル: ステアリン酸の代わりにラウリン酸を含む、類似の構造.

独自性

モノステアリン酸グリセリルは、親水性と疎水性のバランスがとれているため、幅広い用途で効果的な乳化剤となります。 安定した乳化液を形成する能力と、さまざまな業界での汎用性は、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

It is known to be involved in various metabolic reactions in organisms ranging from algae to humans

Cellular Effects

It is known that monoacylglycerols, the class of compounds to which 3-Stearoyl-sn-glycerol belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that monoacylglycerols can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

Glyceryl monostearate can be synthesized through the esterification of glycerol with stearic acid. This reaction is typically catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and organic sulfonic acids, while basic catalysts include metal hydroxides and inorganic carbonates . The reaction conditions usually involve heating the reactants to temperatures between 140°C and 180°C .

Industrial Production Methods

Industrial production of glyceryl monostearate often involves the glycerolysis of triglycerides from vegetable or animal fats with glycerol . This process is carried out under controlled conditions to ensure high purity and yield. Another method involves the transesterification of natural fats and oils with glycerol . The industrial process is designed to be efficient, cost-effective, and scalable .

化学反応の分析

反応の種類

モノステアリン酸グリセリルは、主にエステル化とエステル交換反応を起こします。 また、塩基性または酸性条件下で加水分解反応を起こすこともあります .

一般的な試薬と条件

エステル化: ステアリン酸とグリセロールを、酸性触媒(例えば、硫酸)を用いて、140°Cから180°Cで反応させます.

主な生成物

これらの反応の主な生成物はモノステアリン酸グリセリルであり、副生成物として少量のジグリセリドとトリグリセリドが生成されます .

科学研究への応用

モノステアリン酸グリセリルは、科学研究において幅広い応用があります。

類似化合物との比較

Similar Compounds

Glyceryl distearate: Another glycerol ester of stearic acid, but with two stearic acid molecules.

Glyceryl tristearate: Contains three stearic acid molecules.

Glyceryl monolaurate: Similar structure but with lauric acid instead of stearic acid.

Uniqueness

Glyceryl monostearate is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective emulsifier for a wide range of applications. Its ability to form stable emulsions and its versatility in various industries set it apart from other similar compounds .

特性

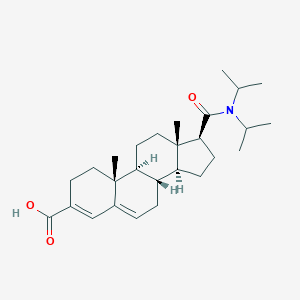

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols in vegetable oils?

A1: The ability to separate these isomers is crucial for analyzing the composition of vegetable oils and understanding their properties. Different isomers can exhibit distinct physical and chemical characteristics, influencing the oil's functionality in food or industrial applications. [, ]

Q2: Can you elaborate on the reversed-phase high-performance liquid chromatography (RP-HPLC) method used to analyze diacylglycerols (DAG)?

A2: Researchers successfully separated various DAG isomers, including those containing stearoyl groups, using RP-HPLC with 100% acetonitrile as the mobile phase and UV detection at 205 nm. This method demonstrated good linearity, precision, and accuracy for quantifying different DAG molecular species. [, ]

Q3: How was 1-α-linolenoyl-2-palmitoyl-3-stearoyl-sn-glycerol isolated and identified?

A3: This specific triacylglycerol, containing a 3-stearoyl-sn-glycerol moiety, was isolated from the dichloromethane extract of Marrubium incanum Desr. using column chromatography. Its structure was elucidated through comprehensive NMR spectroscopic analysis. []

Q4: Why is the optical rotation of 1 (or 3)-stearoyl-sn-glycerol considered a challenge in its study?

A4: The small specific rotation exhibited by 1 (or 3)-stearoyl-sn-glycerol poses a challenge for determining its optical purity and confirming the identity of newly synthesized compounds. This characteristic makes it difficult to distinguish between enantiomers and assess their individual properties. [, ]

Q5: What binary phase behavior studies have been conducted on compounds containing the 3-stearoyl-sn-glycerol moiety?

A5: Several studies have investigated the binary phase behavior of triacylglycerols containing 3-stearoyl-sn-glycerol. These studies focused on understanding the mixing behavior and phase transitions of these compounds with other lipids, providing insights into their potential applications in areas like food science and material science. [, , , , ]

Q6: Were any antimicrobial activities reported for compounds isolated alongside 3-stearoyl-sn-glycerol?

A6: Yes, research on the marine microalgae Thraustochytrium pachydermum TSL10, a source of (S)-3-stearoyl-sn-glycerol, also led to the isolation of several sterols. These sterols exhibited significant antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. []

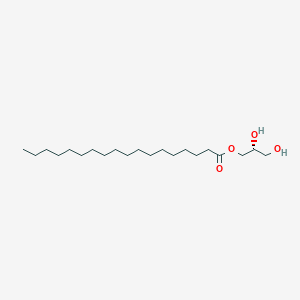

Q7: Can you provide the molecular formula and weight of 3-Stearoyl-sn-glycerol?

A7: The molecular formula for 3-Stearoyl-sn-glycerol is C21H42O5, and its molecular weight is 370.57 g/mol.

Q8: Are there any reported methods for synthesizing C-18 mixed acid diacyl-sn-glycerol enantiomers, which are structurally related to 3-Stearoyl-sn-glycerol?

A8: Yes, research has explored the synthesis of C-18 mixed acid diacyl-sn-glycerol enantiomers. While specific details about the synthesis of 3-Stearoyl-sn-glycerol weren't provided in the given papers, the synthesis of related compounds suggests potential routes for its preparation and study. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

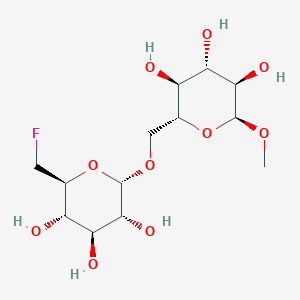

![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)